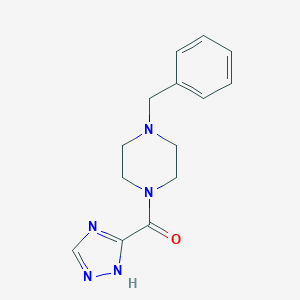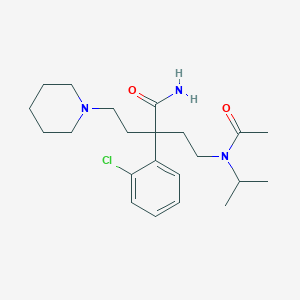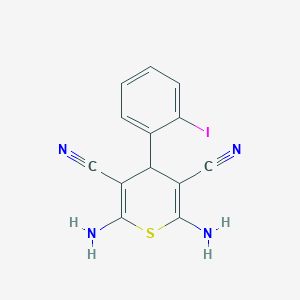
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that is synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. It works by targeting specific proteins and enzymes that are involved in these pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the metabolism of cancer cells, leading to the suppression of their growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further research and development in the field of cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the most promising directions is the development of novel drug formulations that can enhance its efficacy and reduce its toxicity. Additionally, further research is needed to explore its potential applications in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of new synthesis methods and optimization of existing ones can help to improve the scalability and reproducibility of this compound, making it more accessible for research and development purposes.
Conclusion:
In conclusion, 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a promising candidate for further research and development. However, more research is needed to explore its potential applications and to optimize its synthesis methods.
合成方法
The synthesis of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2-iodobenzenamine with 2,4-dicyano-3,5-diaminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
科学研究应用
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C13H9IN4S |
|---|---|
分子量 |
380.21 g/mol |
IUPAC 名称 |
2,6-diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9IN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |
InChI 键 |
GHKYURMIPQGZFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
规范 SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

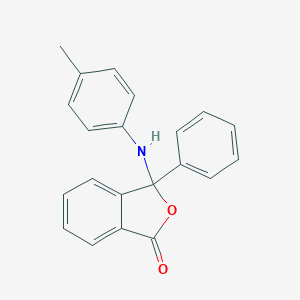
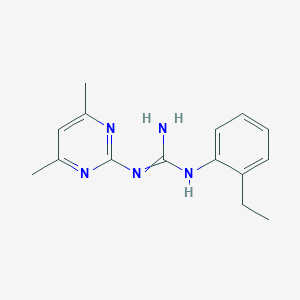
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
